Cas no 81363-14-6 (1-(2,2,2-trifluoroethyl)piperidin-4-one)

1-(2,2,2-trifluoroethyl)piperidin-4-one 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinone, 1-(2,2,2-trifluoroethyl)-
- 1-(2,2,2-trifluoroethyl)piperidin-4-one
- 1-(2,2,2-Trifluoroethyl)-4-piperidinone (ACI)
- 1-(2,2,2-Trifluoroethyl)-4-piperidone
- AKOS000182112
- 1-(2,2,2-trifluoro-ethyl)-piperidin-4-one
- SCHEMBL166388
- P10855
- AB55239
- BS-13638
- 1-(2,2,2-trifluoroethyl)piperidin-4-one, 95%
- CS-M3369
- DTXSID90591210
- MFCD09936907
- 1-(2,2,2-trifluoro-ethyl)piperidin-4-one
- DA-02632
- EN300-40470
- 81363-14-6
- Z295399710
-
- MDL: MFCD09936907
- インチ: 1S/C7H10F3NO/c8-7(9,10)5-11-3-1-6(12)2-4-11/h1-5H2
- InChIKey: ZMVHYBSUJMJFMI-UHFFFAOYSA-N
- ほほえんだ: O=C1CCN(CC(F)(F)F)CC1
計算された属性
- せいみつぶんしりょう: 181.07144843g/mol
- どういたいしつりょう: 181.07144843g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 20.3Ų
1-(2,2,2-trifluoroethyl)piperidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37000-5g |
1-(2,2,2-Trifluoroethyl)-4-piperidone |
81363-14-6 | 97% | 5g |
¥1285.0 | 2023-09-06 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01966-5g |
1-(2,2,2-trifluoroethyl)piperidin-4-one |
81363-14-6 | 95% | 5g |
$527 | 2023-09-07 | |
TRC | T899203-100mg |
1-(2,2,2-Trifluoroethyl)piperidin-4-one |
81363-14-6 | 100mg |
$ 230.00 | 2022-06-02 | ||
Apollo Scientific | PC904625-100mg |
1-(2,2,2-Trifluoroethyl)piperidin-4-one |
81363-14-6 | 98% | 100mg |
£186.00 | 2023-09-02 | |
Chemenu | CM328900-10g |
1-(2,2,2-trifluoroethyl)piperidin-4-one |
81363-14-6 | 95%+ | 10g |
$604 | 2023-02-01 | |
Ambeed | A312222-250mg |
1-(2,2,2-Trifluoroethyl)piperidin-4-one |
81363-14-6 | 97% | 250mg |
$36.0 | 2025-02-24 | |
eNovation Chemicals LLC | D752425-10g |
1-(2,2,2-trifluoroethyl)piperidin-4-one |
81363-14-6 | 97% | 10g |
$575 | 2023-05-17 | |
Chemenu | CM328900-50mg |
1-(2,2,2-trifluoroethyl)piperidin-4-one |
81363-14-6 | 95% | 50mg |
$552 | 2021-08-18 | |
eNovation Chemicals LLC | Y1199828-10g |
1-(2,2,2-Trifluoroethyl)piperidin-4-one |
81363-14-6 | 95% | 10g |
$630 | 2024-07-23 | |
Ambeed | A312222-100mg |
1-(2,2,2-Trifluoroethyl)piperidin-4-one |
81363-14-6 | 97% | 100mg |
$20.0 | 2025-02-24 |
1-(2,2,2-trifluoroethyl)piperidin-4-one 合成方法
ごうせいかいろ 1
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; rt; 30 min, reflux
2.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 24 h, reflux; reflux → rt
2.3 Reagents: Methanol ; 30 min, rt → reflux
3.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, reflux; reflux → 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
ごうせいかいろ 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1-(2,2,2-trifluoroethyl)piperidin-4-one Raw materials
1-(2,2,2-trifluoroethyl)piperidin-4-one Preparation Products
1-(2,2,2-trifluoroethyl)piperidin-4-one 関連文献
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
1-(2,2,2-trifluoroethyl)piperidin-4-oneに関する追加情報
Latest Research Insights on 1-(2,2,2-trifluoroethyl)piperidin-4-one (CAS: 81363-14-6) in Chemical Biology and Pharmaceutical Applications
1-(2,2,2-trifluoroethyl)piperidin-4-one (CAS: 81363-14-6) is a fluorinated piperidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system (CNS) and metabolic disorders. Recent studies have explored its potential as a building block for novel therapeutics, leveraging its unique physicochemical properties imparted by the trifluoroethyl moiety.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(2,2,2-trifluoroethyl)piperidin-4-one in the development of selective dopamine D3 receptor antagonists. The researchers utilized this compound as a scaffold to design analogs with improved blood-brain barrier permeability and receptor binding affinity. Molecular docking studies revealed that the trifluoroethyl group enhances hydrophobic interactions with the receptor's binding pocket, while the ketone functionality allows for further structural modifications. These findings highlight the compound's potential in addressing neurological disorders such as Parkinson's disease and schizophrenia.
In the field of antimicrobial research, a recent patent application (WO2023051234) disclosed novel derivatives of 1-(2,2,2-trifluoroethyl)piperidin-4-one exhibiting potent activity against drug-resistant bacterial strains. The fluorinated moiety was found to significantly enhance membrane penetration, overcoming common resistance mechanisms. Structure-activity relationship (SAR) studies indicated that modifications at the 4-position of the piperidine ring could fine-tune both antimicrobial potency and selectivity, making this scaffold particularly valuable for developing next-generation antibiotics.
Pharmacokinetic studies of 1-(2,2,2-trifluoroethyl)piperidin-4-one derivatives have revealed interesting metabolic profiles. A 2024 publication in Drug Metabolism and Disposition reported that the trifluoroethyl group confers enhanced metabolic stability compared to non-fluorinated analogs, while maintaining favorable solubility characteristics. This balance between stability and solubility makes derivatives of this compound particularly attractive for oral drug development. The study also identified the major metabolic pathways, providing crucial information for future drug design efforts.
Recent advances in synthetic methodology have improved access to 1-(2,2,2-trifluoroethyl)piperidin-4-one and its derivatives. A green chemistry approach published in Organic Process Research & Development (2023) described a catalytic reductive amination protocol that significantly reduces waste generation while maintaining high yields. This development addresses one of the key challenges in scaling up production of this important intermediate, potentially lowering the barrier for its broader application in pharmaceutical development.
Looking forward, the unique properties of 1-(2,2,2-trifluoroethyl)piperidin-4-one position it as a valuable scaffold for addressing multiple therapeutic challenges. Current research directions include exploring its application in targeted protein degradation (PROTACs), where its ability to modulate protein-protein interactions could be particularly valuable. Additionally, its potential in radiopharmaceuticals is being investigated, taking advantage of the fluorine atoms for PET imaging applications. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in drug discovery pipelines.
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